4-Methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which could be a key structural motif in this compound, involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The specific synthesis process for this compound is not detailed in the search results.Molecular Structure Analysis
Trifluoromethylpyridine (TFMP), a possible component of this compound, contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The specific molecular structure of this compound is not detailed in the search results.Scientific Research Applications
Material Science Applications
Polymeric materials incorporating thiophene and trifluoromethyl groups exhibit remarkable properties. For instance, Shockravi et al. developed ortho-linked polyamide-imides with ether, sulfur, and trifluoromethyl linkages, demonstrating outstanding solubility, thermal stability, and low refractive indexes due to the presence of trifluoromethyl groups and ether bridges. These materials have potential applications in high-performance polymers due to their ease of processing and exceptional thermal properties (Shockravi et al., 2009).
Chemical Synthesis
In the realm of chemical synthesis, Yue et al. explored the ring-opening polymerization of silver(I) complexes with thiophene-based bis(amidopyridine) ligands, revealing unique conformational behaviors and complexation patterns. Their work contributes to the understanding of polymer formation and metal-ligand interactions, which could inform the design of new materials with tailored properties (Yue et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group and pyridine ring could potentially interact with biological targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
For instance, the trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds, which could potentially improve the bioavailability of this compound .
Result of Action
Given the wide range of applications of trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
4-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-10-6-13(24-9-10)15(23)21-12-4-5-22(8-12)14-3-2-11(7-20-14)16(17,18)19/h2-3,6-7,9,12H,4-5,8H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBMIRJOINURFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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